molecular formula C8H9NO4S B1330014 Methyl 3-sulfamoylbenzoate CAS No. 59777-67-2

Methyl 3-sulfamoylbenzoate

Cat. No.: B1330014
CAS No.: 59777-67-2
M. Wt: 215.23 g/mol
InChI Key: BUYUOBGADRKVAP-UHFFFAOYSA-N
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Description

Methyl 3-sulfamoylbenzoate is an organic compound with the molecular formula C8H9NO4S. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a sulfonamide group is attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-sulfamoylbenzoate can be synthesized through several methods. One common approach involves the reaction of 3-aminobenzoic acid with methanol in the presence of a catalyst, followed by sulfonation with chlorosulfonic acid. The reaction conditions typically include:

    Temperature: 45-60°C

    Catalyst: Concentrated sulfuric acid

    Reaction Time: 10-14 hours

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactors and optimized conditions to ensure high yield and purity. The process includes steps such as:

  • Esterification of 3-aminobenzoic acid with methanol.
  • Sulfonation using chlorosulfonic acid.
  • Purification through crystallization and filtration.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-sulfamoylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Methyl 3-sulfamoylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-sulfamoylbenzoate involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

  • Methyl 2-sulfamoylbenzoate
  • Methyl 4-sulfamoylbenzoate
  • Methyl 2-aminosulfonylbenzoate

Comparison: Methyl 3-sulfamoylbenzoate is unique due to the position of the sulfonamide group on the benzene ring. This positional difference can influence the compound’s reactivity and biological activity. For example, methyl 2-sulfamoylbenzoate and methyl 4-sulfamoylbenzoate have the sulfonamide group attached at different positions, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

methyl 3-sulfamoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-13-8(10)6-3-2-4-7(5-6)14(9,11)12/h2-5H,1H3,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYUOBGADRKVAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7069360
Record name Benzoic acid, 3-(aminosulfonyl)-, methyl ester
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Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59777-67-2
Record name Methyl 3-(aminosulfonyl)benzoate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-(aminosulfonyl)-, methyl ester
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Record name Benzoic acid, 3-(aminosulfonyl)-, methyl ester
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Record name Benzoic acid, 3-(aminosulfonyl)-, methyl ester
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Record name methyl 3-sulfamoylbenzoate
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Synthesis routes and methods I

Procedure details

To a solution of 3-(aminosulfonyl)benzoic acid (22 g, 0.109 mol) in MeOH (250 ml) is added thionyl chloride (25 ml, 0.328 mol) and the mixture is refluxed for 16 h. The solvent is removed and the residue is diluted with EtOAc (200 ml), washed with a 10% solution of sodium bicarbonate, water and brine. The solvent was removed under vacuum to afford 17 g (73%) of the title compound as a solid. 1H NMR (DMSO-d6) δ 8.39 (t, J=1.5 Hz, 1H), 8.16-8.13 (m, 1H), 8.09-8.05 (m, 1H), 7.76 (t, J=7.9 Hz, 1H), 7.53 (s, 2H), 3.90 (s, 3H). HPLC (max plot) 99%; Rt 1.49 min. LC/MS: (ES+):215.9, (ES−):214.1.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Yield
73%

Synthesis routes and methods II

Procedure details

3-(Aminosulfonyl)benzoic acid (603 mg, 3.0 mmol) was heated at 80° C. in CH3OH (3 mL) with 3 drops of concentrated sulfuric acid for 60 hours. The reaction mixture was diluted with EtOAc (20 mL), washed with water, brine, and dried (Na2SO4). The solvent was evaporated to afford the product (630 mg, 98%) as a white solid. MS (ES+) m/z 216 [M+H]+.
Quantity
603 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
98%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

3-sulfamoylbenzoic acid (150 mg, 0.746 mmol) was refluxed in the presence of concentrated Sulfuric acid (4.82 mg, 0.037 mmol) in methanol (5 mL) at 70° C. for overnight. Reaction was monitored by TLC. After completion of the reaction, Solvent was removed by vacuum and then compound was purified by flash chromatography afforded the methyl 3-sulfamoylbenzoate (115 mg, 0.524 mmol, 70.2% yield) as a solid. 1H NMR (CDCl3, 400 MHz): δ 8.53 (m, 1H), 8.18 (d, 1H, J=8.0 Hz), 8.08 (d, 1H, J=7.6 Hz), 7.57 (t, 1H, J=8.0 Hz), 3.92 (s, 3H). Mass [M+H]+:216.0
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
4.82 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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